Cas no 1459-14-9 ((R)-(1-Bromoethyl)benzene)
(R)-(1-Bromoethyl)benzene structure
Product Name:(R)-(1-Bromoethyl)benzene
Numero CAS:1459-14-9
MF:C8H9Br
MW:185.061061620712
CID:185352
PubChem ID:11788683
Update Time:2025-04-19
(R)-(1-Bromoethyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,[(1R)-1-bromoethyl]-
- (+)-[(R)-1-Bromoethyl]benzene
- (R)-α-methylbenzyl bromide
- Benzene, (1-bromoethyl)-, (R)-
- (+)-(R)-1-Bromo-1-phenylethane
- (+)-1-Bromo-1-phenylethane
- (R)-(1-Bromoethyl)benzene
- (R)-a-Phenethyl bromide
- (R)-a-Phenylethyl bromide
- [(R)-1-Bromoethyl]benzene
- 1459-14-9
- (+)-r-1-bromo-1-phenylethane
- [(1R)-1-bromoethyl]benzene
- SCHEMBL3728
- [(R)-1-Bromoethyl]benzene,99%e.e.
-
- Inchi: 1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1
- Chiave InChI: CRRUGYDDEMGVDY-SSDOTTSWSA-N
- Sorrisi: Br[C@H](C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 183.988763
- Massa monoisotopica: 183.988763
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 74.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 0
Proprietà sperimentali
- Densità: 1.3108
- Punto di fusione: -20.49°C (estimate)
- Punto di ebollizione: 203.05°C
- Indice di rifrazione: 1.5612
- LogP: 3.14250
(R)-(1-Bromoethyl)benzene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B703610-50mg |
(R)-(1-Bromoethyl)benzene |
1459-14-9 | 50mg |
165.00 | 2021-08-16 | ||
| TRC | B703610-250mg |
(R)-(1-Bromoethyl)benzene |
1459-14-9 | 250mg |
715.00 | 2021-08-16 | ||
| TRC | B703610-500mg |
(R)-(1-Bromoethyl)benzene |
1459-14-9 | 500mg |
1320.00 | 2021-08-16 |
(R)-(1-Bromoethyl)benzene Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
1459-14-9 ((R)-(1-Bromoethyl)benzene) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso